molecular formula C7H15NOS B13109782 4-(1,3-Thiazolidin-3-yl)butan-1-ol CAS No. 759397-83-6

4-(1,3-Thiazolidin-3-yl)butan-1-ol

Cat. No.: B13109782
CAS No.: 759397-83-6
M. Wt: 161.27 g/mol
InChI Key: QYLDVDUKKWMUMO-UHFFFAOYSA-N
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Description

4-(1,3-Thiazolidin-3-yl)butan-1-ol is a heterocyclic compound featuring a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Thiazolidin-3-yl)butan-1-ol typically involves the reaction of a primary amine with a thiol and an aldehyde or ketone. One common method is the multicomponent reaction involving the condensation of an amine, a thiol, and an aldehyde under mild conditions . This reaction can be catalyzed by various agents, including acids, bases, or even enzymes, to improve yield and selectivity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are also employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Thiazolidin-3-yl)butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various thiazolidine derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

4-(1,3-Thiazolidin-3-yl)butan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,3-Thiazolidin-3-yl)butan-1-ol involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring can form strong interactions with biological molecules, leading to inhibition or activation of specific enzymes and receptors. This compound can modulate oxidative stress, inflammation, and cell proliferation pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidin-4-one: Another thiazolidine derivative known for its anticancer and antimicrobial properties.

    Thiazolidine-2,4-dione: Used in the treatment of diabetes due to its ability to activate peroxisome proliferator-activated receptors (PPARs).

    Thiazolidine-2-thione: Studied for its potential antiviral and antifungal activities.

Uniqueness

4-(1,3-Thiazolidin-3-yl)butan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

759397-83-6

Molecular Formula

C7H15NOS

Molecular Weight

161.27 g/mol

IUPAC Name

4-(1,3-thiazolidin-3-yl)butan-1-ol

InChI

InChI=1S/C7H15NOS/c9-5-2-1-3-8-4-6-10-7-8/h9H,1-7H2

InChI Key

QYLDVDUKKWMUMO-UHFFFAOYSA-N

Canonical SMILES

C1CSCN1CCCCO

Origin of Product

United States

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